molecular formula C9H7Cl2N B15318699 3-(2,5-Dichlorophenyl)propanenitrile

3-(2,5-Dichlorophenyl)propanenitrile

Cat. No.: B15318699
M. Wt: 200.06 g/mol
InChI Key: LNWIYNIWFPQZDC-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)propanenitrile is an aromatic nitrile compound featuring a propanenitrile backbone substituted at the third carbon with a 2,5-dichlorophenyl group. This compound is part of a broader class of nitriles with applications in agrochemicals, pharmaceuticals, and organic synthesis. Its dichlorophenyl moiety contributes to unique electronic and steric properties, influencing reactivity and interactions in chemical systems.

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H7Cl2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2H2

InChI Key

LNWIYNIWFPQZDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 3-(2,5-Dichlorophenyl)propanoic acid.

    Reduction: 3-(2,5-Dichlorophenyl)propanamine.

    Substitution: Various substituted phenylpropanenitriles depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dichlorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Electronic Effects

  • Chlorine vs. Methoxy Groups : The electron-withdrawing Cl substituents in this compound reduce electron density at the phenyl ring compared to electron-donating methoxy groups in 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile , altering reactivity in electrophilic substitutions .
  • Amino Substituents: The β-amino group in 3-AMINO-3-(2,5-DICHLOROPHENYL)PROPANENITRILE introduces basicity (pKa ~5.96) and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the parent nitrile .

Thermal Stability

  • Predicted boiling points for dichlorophenyl nitriles (~350–370°C) exceed those of methoxy-substituted analogues, likely due to stronger intermolecular interactions (e.g., dipole-dipole) from Cl substituents .

Commercial Availability

  • Dichlorophenyl nitriles are less commonly available than methoxy or methyl-substituted variants. For example, 3-[(2,5-Dimethylphenyl)amino]propanenitrile is priced at $296/g, reflecting specialized synthetic routes , whereas hydroxy/methoxy derivatives are sold as research-grade building blocks .

Biological Activity

3-(2,5-Dichlorophenyl)propanenitrile, a compound with significant potential in medicinal chemistry, is characterized by its dichlorophenyl substituent and a nitrile functional group. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H8Cl2NC_9H_8Cl_2N. The presence of the dichlorophenyl group enhances its reactivity and specificity in biological interactions. The compound's structure can be represented as follows:

Structure C9H8Cl2N\text{Structure }\text{C}_9\text{H}_8\text{Cl}_2\text{N}

Research indicates that this compound may interact with various biological targets, influencing key biochemical pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could modulate the activity of receptors, impacting physiological responses.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains at concentrations as low as 50 μM. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. A notable study reported a dose-dependent reduction in cell viability in breast cancer cells treated with this compound.

Study 1: Antimicrobial Efficacy

A study conducted by Pendergrass et al. (2024) evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial counts at concentrations of 25 μM and above.

Bacterial StrainConcentration (μM)% Inhibition
E. coli2560%
S. aureus5075%

Study 2: Anticancer Activity

In a separate study focused on breast cancer cells, treatment with varying concentrations of the compound resulted in significant apoptosis:

Concentration (μM)Cell Viability (%)
1080
2550
5030

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